aniline;4-hydroxy-N-phenylbenzenesulfonamide
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Overview
Description
Aniline;4-hydroxy-N-phenylbenzenesulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aniline;4-hydroxy-N-phenylbenzenesulfonamide typically involves the reaction of aniline with 4-hydroxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solvents like dichloromethane can aid in the crystallization and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Aniline;4-hydroxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Aniline;4-hydroxy-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of aniline;4-hydroxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-phenylbenzenesulfonamide: Known for its use as an antibiotic.
Phenylsulfonylureas: Used as insulin secretagogues in the treatment of diabetes.
Sulfonamide antibiotics: Such as sulfadiazine, which also inhibit folic acid synthesis.
Uniqueness
Aniline;4-hydroxy-N-phenylbenzenesulfonamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its hydroxyl group provides additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
585533-73-9 |
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Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
aniline;4-hydroxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H11NO3S.C6H7N/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10;7-6-4-2-1-3-5-6/h1-9,13-14H;1-5H,7H2 |
InChI Key |
MFWRADMIZZBTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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